molecular formula C6H5BrINO B14076611 3-Bromo-5-iodo-4-methoxypyridine

3-Bromo-5-iodo-4-methoxypyridine

Cat. No.: B14076611
M. Wt: 313.92 g/mol
InChI Key: ATRVMDDFCUSVJX-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-4-methoxypyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of bromine, iodine, and methoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodo-4-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxypyridine, followed by iodination. The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimized reaction conditions to minimize by-products and maximize yield. The use of environmentally friendly solvents and reagents is also a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-4-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

3-Bromo-5-iodo-4-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-4-methoxypyridine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows it to form strong bonds with other molecules, influencing various biochemical pathways. The methoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-iodo-4-methoxypyridine is unique due to the combination of bromine, iodine, and methoxy groups on the pyridine ring. This unique structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

IUPAC Name

3-bromo-5-iodo-4-methoxypyridine

InChI

InChI=1S/C6H5BrINO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3

InChI Key

ATRVMDDFCUSVJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1Br)I

Origin of Product

United States

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